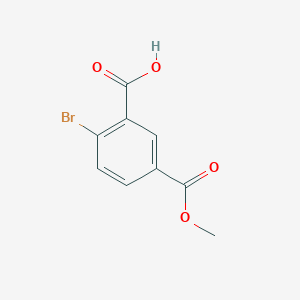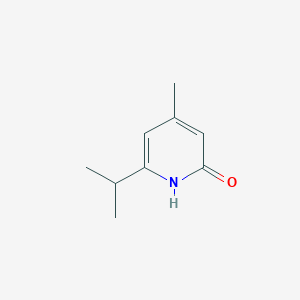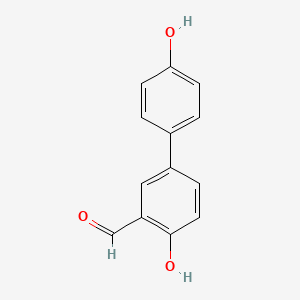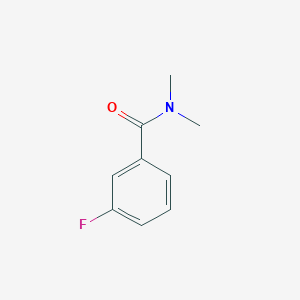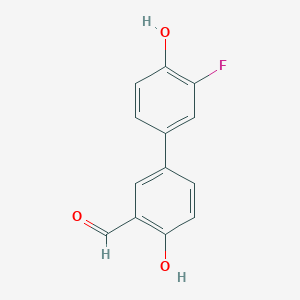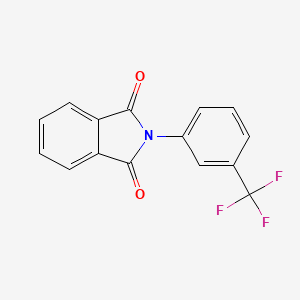
N-(3-Trifluoromethylphenyl)phthalimide
描述
N-(3-Trifluoromethylphenyl)phthalimide is an organic compound with the molecular formula C15H8F3NO2 and a molecular weight of 291.22 g/mol.
作用机制
Target of Action
N-(3-Trifluoromethylphenyl)phthalimide (TFMPI) is an organic compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. The primary targets of TFMPI are the electron-transport properties of materials .
Mode of Action
TFMPI interacts with its targets by affecting the electron-transport properties of materials . It exhibits clear n-type characteristics with an electron mobility of approximately
10−4cm2V−1s−110^{-4} cm^2 V^{-1} s^{-1}10−4cm2V−1s−1
. The mode of action of TFMPI is primarily through its interaction with these electron-transport properties .Biochemical Pathways
The biochemical pathways affected by TFMPI involve the electron-transport properties of materials . Increasing the number of selenophene units in TFMPI causes the UV-Vis and photoluminescence maxima of the selenophene substituted PIs to shift to longer wavelengths .
Result of Action
The result of TFMPI’s action is primarily observed in its effects on the electron-transport properties of materials . For instance, a field-effect transistor (FET) derived using the biselenophene substituted PI exhibits clear n-type characteristics .
生化分析
Biochemical Properties
N-(3-Trifluoromethylphenyl)phthalimide has been found to have interesting biochemical properties. For instance, it has been reported to mimic gibberellin (GA) activity in various plants . This suggests that this compound could interact with enzymes, proteins, and other biomolecules involved in the GA signaling pathway .
Cellular Effects
The cellular effects of this compound are largely tied to its role in the GA signaling pathway. As a GA agonist, it could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its binding interactions with the GA receptor GID1 . This could lead to changes in gene expression and enzyme activity, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Given its role as a GA agonist, it could potentially have long-term effects on cellular function .
Metabolic Pathways
This compound could potentially be involved in the GA metabolic pathway, given its role as a GA agonist . It could interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoromethylphenyl)phthalimide typically involves the reaction of phthalic anhydride with 3-trifluoromethylaniline under dehydrative conditions . This reaction can be catalyzed by Lewis acids such as TaCl5-silica gel under microwave irradiation . Another method involves the direct N-alkylation of phthalimides with alkyl halides under Mitsunobu conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale dehydrative condensation reactions using phthalic anhydride and primary amines . The use of metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes is also common .
化学反应分析
Types of Reactions
N-(3-Trifluoromethylphenyl)phthalimide undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 and OsO4.
Reduction: Employing agents such as H2/Ni, Zn/HCl, and NaBH4.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py.
Reducing agents: H2/Ni, Zn/HCl, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce amines .
科学研究应用
N-(3-Trifluoromethylphenyl)phthalimide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Explored for its potential in drug development, particularly in preclinical studies for specific disease indications.
Industry: Utilized in the fabrication of field-effect transistors (FETs) and other electronic devices due to its electron-transport properties.
相似化合物的比较
N-(3-Trifluoromethylphenyl)phthalimide can be compared with other phthalimide derivatives, such as:
Phthalimide: The parent compound, used as a protective group in organic synthesis.
Naphthalimide: A similar compound with a naphthalene ring, used in electronic devices and as a fluorescent dye.
Phthalimido-thiazolidine derivatives: Compounds with combined pharmacophoric nuclei, investigated for their anticancer activities.
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(19)21/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBYDGXMKAAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)
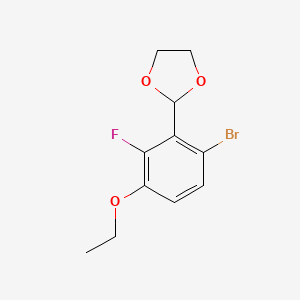
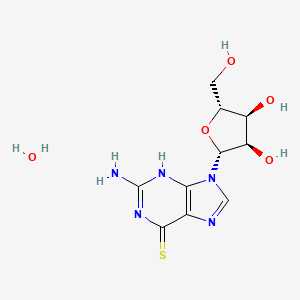
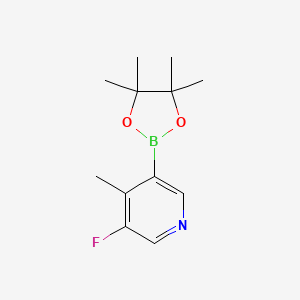
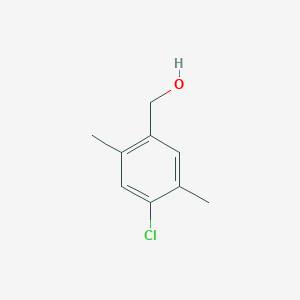
![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)
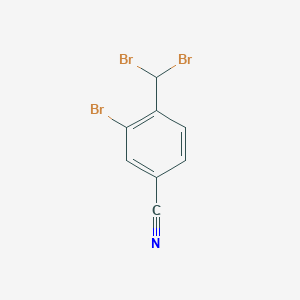
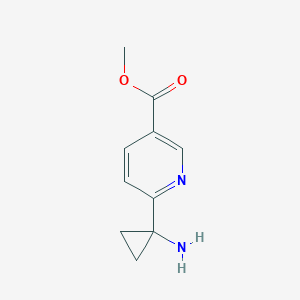
![tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate](/img/structure/B6334051.png)
